2,3-Dimethyl-6-nitro-2H-indazole

Synthetic Methodology Regioselectivity Reaction Optimization

2,3-Dimethyl-6-nitro-2H-indazole (CAS 444731-73-1) is the non-negotiable Pazopanib hydrochloride intermediate and official impurity reference standard. The 2,3-dimethyl substitution pattern is structurally mandatory—generic 1-alkyl or 6-nitroindazole analogs cannot substitute as they alter synthetic routes and compromise analytical integrity. Procure with ≥98% purity; confirm regioisomer identity via ¹H NMR and melting point (183–197°C). Essential for ANDA method validation, HPLC/UPLC impurity profiling, and GMP-compliant API manufacturing.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 444731-73-1
Cat. No. B032161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-nitro-2H-indazole
CAS444731-73-1
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1C)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)10-11(6)2/h3-5H,1-2H3
InChIKeyJHGRUPGVUMAQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-6-nitro-2H-indazole (CAS 444731-73-1): Procurement-Relevant Chemical Profile for Pazopanib Synthesis and Impurity Control


2,3-Dimethyl-6-nitro-2H-indazole (CAS 444731-73-1) is a heterocyclic aromatic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, typically appearing as a yellow powder with a melting point in the range of 183-197°C [1]. This compound is a key intermediate in the multi-step synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It is also employed as a reference standard for impurity profiling during Pazopanib manufacturing to ensure regulatory compliance [2].

Procurement Alert: Why Generic 6-Nitroindazole Substitution Fails for Pazopanib Intermediate and Impurity Reference Applications


Substituting 2,3-Dimethyl-6-nitro-2H-indazole with a structurally similar analog like 3-methyl-6-nitro-1H-indazole or other 6-nitroindazole derivatives is not scientifically valid for Pazopanib-related applications. The specific 2,3-dimethyl substitution pattern is an absolute requirement for its role as the designated Pazopanib intermediate and an official reference standard for impurity profiling [1]. Regulatory guidelines for pharmaceutical manufacturing mandate the use of the exact impurity standard defined in the drug master file for method validation and routine quality control. Furthermore, the distinct electronic properties of 1-alkyl versus 2-alkyl substituted nitroindazoles lead to fundamentally different electrochemical behavior and reduction pathways, meaning that any substitution would alter the synthetic route and compromise the analytical integrity of the impurity testing protocol [2].

Quantitative Evidence Guide: Verifiable Differentiation of 2,3-Dimethyl-6-nitro-2H-indazole (CAS 444731-73-1) vs. Closest Analogs


Regioselective N-Methylation: Defined 2,3-Dimethyl Scaffold vs. Mixed or 1-Alkyl Substituted Nitroindazoles

The synthesis of 2,3-Dimethyl-6-nitro-2H-indazole demonstrates a regioselective N-methylation at the N2 position, a critical control point that distinguishes it from non-selective alkylation procedures which produce mixtures of N1- and N2-substituted products. A published procedure achieves a yield of 81.1% with a specific melting point of 187-187.6 °C, confirming the formation of the desired 2,3-dimethyl regioisomer [1]. This contrasts with a flow reactor-based synthesis, which reports a yield of 97% and a purity of 99% for the same target compound, highlighting the potential for process intensification while maintaining the essential N2-methylation pattern [2].

Synthetic Methodology Regioselectivity Reaction Optimization

Defined Purity Threshold: >99% Purity for Reference Standard Use vs. Lower-Grade Research Intermediates

As a designated impurity reference standard for Pazopanib, 2,3-Dimethyl-6-nitro-2H-indazole is offered at certified high purities by multiple suppliers. MedChemExpress lists the compound with a purity of 99.99% . A separate industrial supplier reports that the compound is produced with a purity exceeding 98.0%, a requirement that is considered non-negotiable for use as an intermediate in API synthesis to prevent the propagation of impurities into the final drug product [1].

Pharmaceutical Quality Control Reference Standards Analytical Method Validation

Electrochemical and Electronic Structure Differentiation: N2-Alkyl vs. N1-Alkyl Substituted 6-Nitroindazoles

A comparative spectroscopic and electrochemical study of nitroindazoles has confirmed the distinct behavior of 1-alkyl versus 2-alkyl substituted nitroindazoles, a difference attributed to their known electronic distribution [1]. The target compound, 2,3-Dimethyl-6-nitro-2H-indazole, possesses the N2-alkyl substitution pattern. The study's findings indicate that N-1H nitroindazoles are capable of forming dimers, a property that may not be shared or may be significantly altered in the N2-alkylated series [1].

Electrochemistry Electronic Structure Reactivity Prediction

Melting Point as a Key Identity and Purity Indicator for Quality Assurance

The melting point of 2,3-Dimethyl-6-nitro-2H-indazole is a critical, quantifiable metric for confirming identity and initial purity upon receipt. Different sources report a consistent range, with one authoritative source citing 195-197 °C [1], and another industrial source reporting a range of 183-186 °C [2]. A synthetic procedure also reports a specific melting point of 187-187.6 °C for the synthesized product [3].

Analytical Chemistry Quality Assurance Compound Identification

Targeted Application Scenarios for 2,3-Dimethyl-6-nitro-2H-indazole (CAS 444731-73-1) Procurement


Pazopanib API Manufacturing: Sourcing the Critical N2-Methylated Intermediate

For pharmaceutical manufacturers producing Pazopanib hydrochloride, the procurement of 2,3-Dimethyl-6-nitro-2H-indazole is a non-negotiable step in the established synthetic route. This scenario requires sourcing the compound with a high purity (>98%) to prevent the carryover of impurities into the final API [1]. The defined 2,3-dimethyl substitution pattern, as opposed to any other nitroindazole, is essential for the subsequent reduction and coupling steps that lead to the active drug substance. Confirmation of the correct regioisomer (via 1H NMR) and a consistent melting point (e.g., 183-197 °C) are key quality checks upon receipt [2][3].

Analytical Method Development and Validation for Pazopanib Impurity Profiling

In pharmaceutical quality control laboratories, this compound is acquired specifically as a certified reference standard. This application demands the highest available purity, often >99% or even 99.99%, as offered by specialized suppliers . This standard is used to develop, validate, and routinely perform HPLC or UPLC methods for the detection and quantification of process-related impurities in Pazopanib drug substance and finished product. Using a generic nitroindazole or a lower-purity intermediate would invalidate the analytical method due to the absence of a certified, traceable reference material [1].

Synthetic Methodology Research Focused on Regioselective N-Alkylation of Indazoles

Researchers investigating new methods for the regioselective functionalization of heterocycles may procure this compound as a standard or reference for N2-alkylation efficiency. By comparing a new synthetic protocol against established literature procedures (e.g., a 81.1% yield from batch reaction vs. 97% from a flow reactor), researchers can quantify the performance of their new catalyst or methodology for achieving N2-regioselectivity [4][5]. The well-characterized properties of this compound, including its distinct electrochemical behavior relative to 1-alkyl indazoles, also make it a useful model substrate for mechanistic studies [6].

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